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Compound of Interest

Compound Name: 1,4-Dibromo-2-iodobenzene

Cat. No.: B1317579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 1,4-Dibromo-2-iodobenzene, a halogenated aromatic compound with significant potential

as a versatile building block in organic synthesis, particularly for the development of novel

pharmaceutical and agrochemical agents. Due to the limited availability of specific experimental

data in peer-reviewed literature for this particular isomer, this guide presents a plausible

synthetic protocol based on established iodination methodologies and predicted spectroscopic

data derived from the analysis of structurally related compounds.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1,4-Dibromo-2-
iodobenzene is presented in the table below.
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Property Value Source

Molecular Formula C₆H₃Br₂I -

Molecular Weight 361.80 g/mol -

Appearance
White to light yellow crystalline

solid
--INVALID-LINK--

Melting Point 39.0 to 43.0 °C --INVALID-LINK--

Purity (typical) >98.0% (GC) --INVALID-LINK--

Predicted ¹H NMR See Table 2 Predicted

Predicted ¹³C NMR See Table 3 Predicted

Predicted IR Bands See Table 4 Predicted

Predicted Mass Spec (m/z) See Table 5 Predicted

Synthesis Protocol: Electrophilic Iodination of 1,4-
Dibromobenzene
The synthesis of 1,4-Dibromo-2-iodobenzene can be achieved via the direct electrophilic

iodination of 1,4-dibromobenzene. The directing effects of the bromine atoms favor substitution

at the ortho position. A common method for aromatic iodination involves the use of iodine in the

presence of an oxidizing agent, such as nitric acid or periodic acid, in a suitable solvent

system.

Reaction Scheme:

Experimental Procedure
Materials:

1,4-Dibromobenzene

Iodine (I₂)

Periodic acid (H₅IO₆) or concentrated Nitric acid (HNO₃)
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Glacial acetic acid

Sulfuric acid (H₂SO₄, concentrated)

Dichloromethane (CH₂Cl₂)

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethanol

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

1,4-dibromobenzene (1 equivalent) in glacial acetic acid.

Add iodine (1 equivalent) to the solution and stir until it is partially dissolved.

Slowly add a suitable oxidizing agent, such as periodic acid (0.3 equivalents) or a mixture of

concentrated sulfuric acid and nitric acid, to the reaction mixture. The addition should be

done cautiously as the reaction can be exothermic.

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the

progress of the reaction by thin-layer chromatography (TLC).

After the reaction is complete (typically after several hours), cool the mixture to room

temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench

any unreacted iodine.

Extract the product with dichloromethane.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from ethanol to yield 1,4-Dibromo-2-
iodobenzene as a crystalline solid.

Characterization
The structure and purity of the synthesized 1,4-Dibromo-2-iodobenzene can be confirmed by

a combination of spectroscopic techniques. The following tables provide the predicted data

based on the analysis of similar halogenated benzene derivatives.

Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Spectral Data for 1,4-Dibromo-2-iodobenzene (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.9 Doublet 1H H-3 (ortho to I)

~ 7.4 - 7.5 Doublet of Doublets 1H H-5 (meta to I)

~ 7.1 - 7.2 Doublet 1H H-6 (ortho to Br)

Rationale: The proton ortho to the iodine atom (H-3) is expected to be the most deshielded due

to the electron-withdrawing nature of iodine. The other two aromatic protons will appear at

slightly higher fields and will exhibit splitting patterns based on their coupling with adjacent

protons.

Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Spectral Data for 1,4-Dibromo-2-iodobenzene (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 140 - 142 C-3

~ 134 - 136 C-5

~ 131 - 133 C-6

~ 122 - 124 C-4

~ 120 - 122 C-1

~ 95 - 98 C-2

Rationale: The carbon atom attached to the iodine (C-2) will be significantly shielded and

appear at the highest field. The other carbon signals will be influenced by the positions of the

bromine and iodine substituents.

Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted Major IR Absorption Bands for 1,4-Dibromo-2-iodobenzene

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Weak C-H stretching (aromatic)

~ 1550 - 1450 Medium C=C stretching (aromatic ring)

~ 1050 - 1000 Strong C-Br stretching

~ 850 - 800 Strong
C-H out-of-plane bending

(aromatic)

~ 700 - 650 Medium C-I stretching

Rationale: The spectrum is expected to show characteristic peaks for an aromatic compound

with carbon-halogen bonds. The C-H out-of-plane bending pattern can provide information

about the substitution pattern on the benzene ring.

Predicted Mass Spectrometry (MS) Data
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Table 5: Predicted Key Fragments in the Mass Spectrum of 1,4-Dibromo-2-iodobenzene

m/z Interpretation

~ 360, 362, 364
Molecular ion peak (M⁺) with isotopic pattern for

two bromine atoms

~ 233, 235 [M - I]⁺ fragment

~ 154 [M - I - Br]⁺ fragment

~ 75 [C₆H₃]⁺ fragment

Rationale: The mass spectrum will show a characteristic isotopic pattern for a molecule

containing two bromine atoms. Fragmentation is expected to occur through the loss of the

halogen substituents.
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Caption: Proposed synthesis workflow for 1,4-Dibromo-2-iodobenzene.

Characterization Workflow
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Caption: Logical workflow for the characterization of 1,4-Dibromo-2-iodobenzene.

To cite this document: BenchChem. [Synthesis and Characterization of 1,4-Dibromo-2-
iodobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317579#synthesis-and-characterization-of-1-4-
dibromo-2-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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